6-Bromo-4-methoxypicolinamide
Description
6-Bromo-4-methoxypicolinamide is a pyridine derivative characterized by a bromine atom at the 6-position, a methoxy group at the 4-position, and an amide functional group on the pyridine ring. The amide group enhances hydrogen-bonding capacity, influencing solubility and interaction with biological targets, while the bromine and methoxy groups contribute to electronic and steric effects .
Properties
IUPAC Name |
6-bromo-4-methoxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-4-2-5(7(9)11)10-6(8)3-4/h2-3H,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHIUCSIADNSIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)Br)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methoxypicolinamide typically involves the bromination of 4-methoxypicolinamide. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through recrystallization or chromatographic techniques .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed:
- Substituted picolinamides
- Oxidized derivatives
- Reduced derivatives
- Coupled products with various aromatic or aliphatic groups .
Scientific Research Applications
6-Bromo-4-methoxypicolinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Bromo-4-methoxypicolinamide largely depends on its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The methoxy and bromine groups contribute to its binding affinity and specificity. Pathways involved may include inhibition of kinase enzymes or modulation of receptor activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional similarities of 6-Bromo-4-methoxypicolinamide to other pyridine derivatives are summarized below, with key differences highlighted.
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Similarity Scores
Key Observations:
Substituent Position :
- The position of bromine and methoxy groups significantly impacts similarity scores. For example, 4-Bromo-2-methoxy-6-methylpyridine (similarity 0.91) shares a bromine and methoxy group but differs in their positions (4-Br vs. 6-Br in the target compound) and includes a methyl group, enhancing steric bulk .
- 6-Bromo-3-methoxypicolinic acid (similarity 0.78) demonstrates that shifting the methoxy group from the 4- to 3-position reduces similarity due to altered electronic effects .
Functional Group Influence: Replacing the amide group in this compound with a carboxylic acid (e.g., 6-Bromo-4-methoxypicolinic acid) lowers the similarity score (0.81 vs. 1.0 for the parent compound). The carboxylic acid group increases polarity and acidity compared to the amide .
Electronic and Steric Effects :
- The methoxy group’s electron-donating nature stabilizes the pyridine ring, while bromine’s electron-withdrawing effect creates regions of electron deficiency. These effects are modulated by substituent positions. For instance, 5-Methoxy-2-pyridinecarboxylic acid (similarity 0.80) lacks bromine but retains methoxy-driven electronic stabilization .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings:
Biological Activity
6-Bromo-4-methoxypicolinamide (C7H7BrN2O2) is a chemical compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C7H7BrN2O2
- Molecular Weight : 231.05 g/mol
- Structural Characteristics : The compound features a bromine atom at the 6th position and a methoxy group at the 4th position of the pyridine ring, influencing its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : It may inhibit certain kinases or other enzymes by binding to their active sites, preventing substrate access.
- Modulation of Receptor Activity : The compound can affect receptor functions, potentially altering signaling pathways involved in various biological processes.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Properties : Preliminary studies suggest it may have anticancer effects by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation, which could be beneficial in treating conditions such as arthritis.
- Antimicrobial Activity : Some studies indicate that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Table 1: Summary of Biological Activity Studies
Detailed Research Findings
- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms. The study highlighted the compound's ability to modulate signaling pathways associated with cell survival and death.
- Anti-inflammatory Mechanisms : Research indicated that this compound could decrease levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophages, suggesting its utility in inflammatory diseases .
- Antimicrobial Efficacy : In vitro assays revealed that this compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Comparison with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Variation | Observed Activity |
|---|---|---|
| 6-Chloro-4-methoxypicolinamide | Chlorine instead of Bromine | Similar anticancer properties |
| 6-Fluoro-4-methoxypicolinamide | Fluorine atom | Enhanced binding affinity |
| 6-Iodo-4-methoxypicolinamide | Iodine atom | Increased steric hindrance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
